molecular formula C10H10N6 B1426872 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole CAS No. 1328260-83-8

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole

Cat. No.: B1426872
CAS No.: 1328260-83-8
M. Wt: 214.23 g/mol
InChI Key: UAZYZXXJKWCHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole (: 1328260-83-8) is a chemical compound featuring a pyrazolo[3,4-d]pyrimidine core structure, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . With a molecular formula of C10H10N6 and a molecular weight of 214.23, this compound is supplied with a purity of 95% and should be stored at 2-8°C for stability . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in the design of biologically active molecules. Its structural similarity to purines makes it a versatile core for developing potent enzyme inhibitors . Researchers are particularly interested in derivatives of this scaffold for their potential as antitumor agents. For instance, related compounds have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis and a validated target for cancer therapy . These inhibitors can induce S-phase cell cycle arrest and promote apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, by modulating the expression of key proteins like Bax, Bcl-2, and proapoptotic caspases . Furthermore, the pyrazolo[3,4-d]pyrimidine architecture is also being explored in the development of inhibitors for other targets, including phosphoinositide 3-kinase (PI3K) isoforms . PI3K inhibitors are a major focus of research for the treatment of inflammatory and autoimmune diseases as well as cancer, highlighting the broad research utility of this chemical class . This product is intended for research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-methyl-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-7-11-3-4-16(7)10-8-5-14-15(2)9(8)12-6-13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZYZXXJKWCHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC3=C2C=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-ylamine with methyl iodide to introduce the methyl group at the desired position. Subsequent steps may include cyclization reactions and further functional group modifications to achieve the final structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the imidazole ring to its oxidized form.

  • Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidine ring.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced pyrazolo[3,4-d]pyrimidine derivatives, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Case Study : In vitro studies on human breast cancer cells showed a significant reduction in cell viability when treated with this compound, suggesting its potential as a chemotherapeutic agent.

Antiviral Properties

The compound has shown promise in antiviral research, particularly against viral infections such as influenza and HIV. Its mechanism involves the inhibition of viral replication by targeting specific viral enzymes.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness in reducing viral load in infected cell cultures, indicating its potential for further development as an antiviral drug.

Neuroprotective Effects

Recent investigations have pointed to neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Data Table: Summary of Applications

ApplicationBiological ActivityMechanism of ActionReferences
AnticancerCytotoxicityInhibition of cell proliferation ,
AntiviralViral replication inhibitionTargeting viral enzymes ,
NeuroprotectiveProtection against apoptosisReducing oxidative stress ,

Mechanism of Action

The mechanism by which 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. By interacting with these targets, the compound can modulate biological processes and pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Heterocyclic Fusion: The target compound’s imidazole-pyrazolopyrimidine system differs from analogs like benzothiazole-pyrazolopyrimidine () or thienopyrimidine hybrids (), which may alter electron distribution and binding affinity.
Antimicrobial and Anti-Inflammatory Profiles
  • Benzothiazole-Pyrazolopyrimidines () : Compounds like 3j exhibited significant anti-inflammatory and analgesic activity (ED₅₀: 12.7 mg/kg) with reduced gastrointestinal toxicity compared to diclofenac .

Hypothesis for Target Compound : The imidazole moiety may confer antimicrobial or kinase-inhibitory properties, as seen in related imidazole-containing drugs (e.g., antifungal agents). However, empirical studies are needed to validate this .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s methyl groups may reduce water solubility compared to carboxylated analogs (e.g., 1-{1-Methyl-1H-Pyrazolo[...]}piperidine-4-carboxylic acid in ), which benefit from ionizable carboxylic groups .
  • Metabolic Stability : Piperazine or morpholine-containing derivatives () show enhanced metabolic stability due to hindered cytochrome P450 interactions, a feature absent in the target compound .

Biological Activity

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C10H12N6C_{10}H_{12}N_{6} with a molecular weight of 232.25 g/mol. The structural characteristics contribute to its interaction with various biological targets.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) .

Mode of Action

The compound inhibits CDK2 activity, which is crucial for cell cycle regulation. By interfering with CDK2 function, it disrupts the progression of the cell cycle, leading to cytotoxic effects in cancer cells. This inhibition has been linked to significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent. Notable findings include:

  • Cytotoxicity : The compound exhibits strong cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective growth inhibition .
  • Antitumor Activity : In vivo studies have shown that this compound can inhibit tumor growth in xenograft models, supporting its potential for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueReference
CytotoxicityMCF-715 µM
CytotoxicityHCT-11620 µM
Antitumor ActivityXenograft ModelSignificant Inhibition

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Breast Cancer Cells : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Colon Cancer Model : Another study demonstrated that administration of the compound in HCT-116 xenograft models led to reduced tumor size and weight compared to control groups .

Q & A

Q. How to reconcile discrepancies in IC₅₀ values between enzymatic and cellular assays?

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole
Reactant of Route 2
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.